Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate
Description
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is a structurally complex ethyl ester derivative characterized by a 3-oxobutanoate backbone and a sulfanyl-linked pyrido[1,2-a]benzimidazole moiety. The pyrido[1,2-a]benzimidazole core is substituted with a cyano group at position 4 and a methyl group at position 3, which likely enhances its electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-3-25-18(24)9-13(23)11-26-17-8-12(2)14(10-20)19-21-15-6-4-5-7-16(15)22(17)19/h4-8H,3,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNCYQEFQYJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate typically involves multiple steps, starting with the formation of the pyrido[1,2-a]benzimidazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent functionalization introduces the cyano and sulfanyl groups, followed by esterification to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the sulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Using nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Amines from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.
Industry: In the materials industry, this compound could be used in the development of advanced materials with specific properties, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrido-Benzimidazole or Pyridinyl Motifs
Ethyl 2-[4-(pyridin-2-yl)-benzyl]-3-oxobutanoate (Compound 2u) This compound shares the ethyl 3-oxobutanoate backbone but replaces the pyrido[1,2-a]benzimidazole-sulfanyl group with a pyridin-2-yl-benzyl substituent. The absence of the fused benzimidazole ring and cyano/methyl groups reduces steric bulk and alters electronic properties. Compound 2u was synthesized via a silyl chloride-mediated reaction and evaluated for antitubercular activity, suggesting that pyridinyl-benzyl derivatives may prioritize simpler heterocycles for targeting Mycobacterium tuberculosis .
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds from Molecules (2011) include:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
- I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate
These derivatives feature ethyl benzoate cores with amino or thio linkages to heterocycles (e.g., pyridazine, isoxazole). The phenethylamino/thio spacers in these molecules suggest flexibility in accommodating diverse binding pockets, whereas the sulfanyl group in the target compound is directly conjugated to the pyrido-benzimidazole system, limiting conformational freedom .
Key Difference: The 3-oxobutanoate moiety in the target compound may enhance electron-withdrawing effects and hydrogen-bonding capacity compared to benzoate esters.
Ethyl 3-Oxobutanoate Derivatives with Aryl Substituents
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 507: ethyl 3-oxo-4-phenylbutanoate; 508: ethyl 4-(4-methoxyphenyl)-3-oxobutanoate) share the 3-oxobutanoate backbone but feature simple aryl substituents (phenyl, methoxyphenyl). These compounds demonstrated aldose reductase inhibitory activity, with methoxy groups enhancing potency due to electron-donating effects. In contrast, the target compound’s cyano group (electron-withdrawing) and methyl-pyrido-benzimidazole system may favor interactions with hydrophobic enzyme pockets .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H17N3O3S
- Molecular Weight : 367.4 g/mol
- CAS Number : 879919-67-2
The structure consists of a benzimidazole core with a cyano and sulfanyl group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown antibacterial activity against Escherichia coli and Staphylococcus aureus with an MIC of 256 µg/mL . This suggests potential applications in treating bacterial infections.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The benzimidazole moiety is known for its ability to inhibit specific enzymes, which can disrupt bacterial metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, affecting replication and transcription processes.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have demonstrated that this compound exhibits anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Antibacterial activity against E. coli and S. aureus | |
| In Vivo | Anti-inflammatory effects in animal models |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on the core structure of this compound. The study highlighted that modifications to the cyano and sulfanyl groups significantly influenced the biological activity:
- Modification A : Increased hydrophobicity led to improved cell permeability.
- Modification B : Enhanced binding affinity to target enzymes was observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
